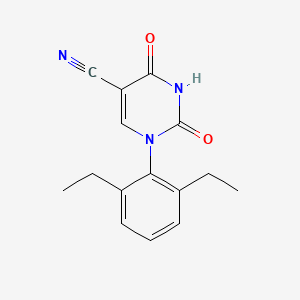

5-Cyano-1-(2,6-diethylphenyl)uracil

Description

Properties

Molecular Formula |

C15H15N3O2 |

|---|---|

Molecular Weight |

269.30 g/mol |

IUPAC Name |

1-(2,6-diethylphenyl)-2,4-dioxopyrimidine-5-carbonitrile |

InChI |

InChI=1S/C15H15N3O2/c1-3-10-6-5-7-11(4-2)13(10)18-9-12(8-16)14(19)17-15(18)20/h5-7,9H,3-4H2,1-2H3,(H,17,19,20) |

InChI Key |

NVLHRSVZEHZYJM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C=C(C(=O)NC2=O)C#N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Structural Characteristics

5-Cyano-1-(2,6-diethylphenyl)uracil can be synthesized through various chemical methods, often involving the modification of uracil derivatives. The compound features a cyano group at the C-5 position of the uracil ring, which is crucial for its biological activity. The introduction of the 2,6-diethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research indicates that uracil derivatives, including 5-cyano-1-(2,6-diethylphenyl)uracil, exhibit significant anticancer properties. For example, analogs of uracil have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that certain substituted uracils could effectively inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antiviral Activity

Uracil derivatives are also recognized for their antiviral properties. Compounds similar to 5-cyano-1-(2,6-diethylphenyl)uracil have been investigated for their ability to inhibit viral replication, particularly against viruses like HIV and Herpes simplex virus . The presence of a cyano group is believed to enhance their efficacy as non-nucleoside reverse transcriptase inhibitors.

Antimicrobial Effects

The antimicrobial potential of 5-cyano-1-(2,6-diethylphenyl)uracil has been evaluated against various bacterial and fungal strains. Studies have shown that uracil derivatives can exhibit significant antibacterial activity, with some compounds demonstrating effectiveness against resistant strains . The structure-activity relationship indicates that modifications at the C-5 position can lead to enhanced antimicrobial potency.

Anticancer Research

A comprehensive study involving the synthesis of multiple uracil derivatives highlighted the anticancer efficacy of compounds similar to 5-cyano-1-(2,6-diethylphenyl)uracil against various cancer cell lines (e.g., MCF7, CAKI-1). These studies typically assess cell viability using assays such as MTT or XTT to quantify growth inhibition .

Antiviral Studies

In antiviral research, compounds were tested for their ability to inhibit viral replication in vitro. For instance, a series of uracil analogs were evaluated for their effectiveness against HIV reverse transcriptase, revealing that modifications at the C-5 position significantly influenced inhibitory activity .

Data Summary Table

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural differences between 5-Cyano-1-(2,6-diethylphenyl)uracil and analogous uracil derivatives are summarized below:

- Positional and Functional Differences: The target compound’s 2,6-diethylphenyl group at position 1 contrasts with 3f’s 1,3-diethyl and 6-(4-methylphenyl) substituents. This difference may reduce steric hindrance compared to 3f while enhancing aryl interactions in biological systems. Unlike 3f’s thiouracil core (S at C2), the target compound retains an oxygen atom at C2, which may reduce nucleophilic reactivity but improve hydrogen-bonding capacity .

Physicochemical Properties

- Melting Point and Solubility: Compound 3f exhibits a melting point of 161–163°C, while the target compound’s m.p. is unreported. The diethylphenyl group in the target may lower melting points compared to 3f due to reduced crystallinity.

Spectral Signatures :

- Both the target compound and 3f show IR absorption at ~2240 cm⁻¹ (C≡N stretch). However, the absence of a thiocarbonyl (C=S) group in the target compound eliminates the 1670 cm⁻¹ peak observed in 3f .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-Cyano-1-(2,6-diethylphenyl)uracil?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, a precursor like 6-amino-1,3-dialkyluracil can react with cyano-containing reagents (e.g., cyanogen bromide) in dry dioxane under inert conditions. Pyridine is often added to neutralize acids, and the reaction proceeds at room temperature overnight. Purification involves solvent evaporation, trituration with water, and recrystallization from methanol .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on analogous uracil derivatives, follow GHS07 guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact due to potential irritation (Skin Irritant Category 2, Eye Irritant 2A). Store in sealed containers away from moisture and oxidizing agents. Emergency procedures include rinsing exposed areas with water and consulting safety data sheets for specific first-aid measures .

Q. How should researchers characterize this compound’s purity and structure?

- Methodological Answer : Use HPLC for purity analysis (>98%) and NMR (¹H/¹³C) for structural confirmation. Mass spectrometry (ESI-MS) verifies molecular weight. For crystalline samples, X-ray diffraction can resolve stereochemistry. Cross-validate data with IR spectroscopy to confirm functional groups like the cyano (-CN) moiety .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields?

- Methodological Answer : Apply a 2^k factorial design to test variables (temperature, reagent stoichiometry, solvent polarity). For example, vary temperature (25°C vs. 60°C) and molar ratios (1:1 vs. 1:2) to identify interactions affecting yield. Statistical tools (ANOVA) analyze significance, and response surface methodology (RSM) refines optimal conditions .

Q. What computational strategies predict reactivity or stability of derivatives?

- Methodological Answer : Use DFT calculations to model electron density at the uracil core, identifying sites prone to electrophilic/nucleophilic attack. Molecular dynamics simulations assess steric effects from the 2,6-diethylphenyl group. Software like Gaussian or ORCA can predict thermodynamic stability of intermediates, guiding substituent modifications .

Q. How can contradictions in spectroscopic data be resolved?

- Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from dynamic effects or impurities. Use deuterated solvents to eliminate exchangeable protons. For ambiguous mass spectra, high-resolution MS (HRMS) or tandem MS/MS clarifies fragmentation patterns. Replicate experiments under controlled humidity/temperature to isolate environmental factors .

Q. What reactor designs are suitable for scaling up synthesis?

- Methodological Answer : For pilot-scale production, continuous-flow reactors minimize side reactions by ensuring rapid mixing and temperature control. Membrane reactors (e.g., ceramic-supported) enhance separation of byproducts. Optimize mass transfer using computational fluid dynamics (CFD) simulations to model reagent distribution .

Q. How do substituents (e.g., cyano vs. fluoro) alter electronic properties?

- Methodological Answer : Compare Hammett σ values: -CN (σ = 0.66) is electron-withdrawing, reducing uracil’s electron density vs. -F (σ = 0.43). Cyclic voltammetry measures redox potentials, while UV-Vis spectroscopy tracks π→π* transitions. Substituent effects on solubility can be quantified via Hansen solubility parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.